

# Genevant CL1 for mRNA and siRNA Delivery: A Technical Guide

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## Compound of Interest

Compound Name: *Genevant CL1 monohydrochloride*

Cat. No.: *B15597943*

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## Introduction

Genevant Sciences' CL1 lipid is a novel, ionizable lipid that forms the core of their advanced lipid nanoparticle (LNP) delivery platform. This technology is engineered for the efficient and safe delivery of both messenger RNA (mRNA) and small interfering RNA (siRNA) therapeutics. The CL1 lipid, also referred to in scientific literature as Lipid 10, has demonstrated significant potential in preclinical studies, showcasing enhanced efficacy compared to established lipid benchmarks.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the Genevant CL1 LNP platform, including its composition, mechanism of action, performance data, and detailed experimental protocols for its application.

## Core Technology: The CL1 Lipid Nanoparticle

Genevant's LNP platform is a multi-component system designed to encapsulate and protect nucleic acid payloads, facilitate their delivery into target cells, and ensure their release into the cytoplasm to exert their therapeutic effect.

## Composition of CL1 LNPs

The CL1 LNPs are typically composed of four key components:

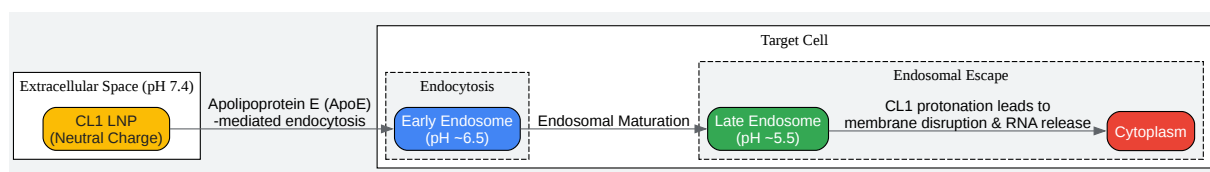
- **Ionizable Cationic Lipid (Genevant CL1):** At the heart of the platform is the CL1 lipid ( $pK_a = 6.3$ ).<sup>[3]</sup> This lipid is positively charged at a low pH, which is crucial for encapsulating

negatively charged nucleic acids during formulation. At physiological pH (around 7.4), it is nearly neutral, which reduces potential toxicity. The transition to a positively charged state within the acidic environment of the endosome is a key trigger for endosomal escape.

- **Phospholipid:** A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is included to provide structural stability to the nanoparticle.
- **Cholesterol:** Cholesterol is incorporated to further stabilize the LNP structure and can play a role in the fusion of the LNP with the endosomal membrane.
- **PEG-Lipid:** A polyethylene glycol-lipid conjugate is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and opsonization, thereby prolonging circulation time in the body.

## Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of mRNA and siRNA to the cytoplasm of target cells via CL1 LNPs involves a multi-step process:



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Cellular uptake and endosomal escape of CL1 LNPs.

- **Systemic Circulation and Targeting:** Following administration, CL1 LNPs circulate in the bloodstream. They can passively accumulate in tissues with fenestrated endothelia, such as the liver.

- **Cellular Uptake:** The primary mechanism of cellular entry is through endocytosis. Apolipoprotein E (ApoE) present in the serum can adsorb to the surface of the LNPs, mediating their uptake via the low-density lipoprotein receptor (LDLR) expressed on the surface of target cells, particularly hepatocytes.
- **Endosomal Trafficking and Acidification:** Once inside the cell, the LNPs are enclosed within endosomes. As the endosome matures from an early to a late endosome, its internal environment becomes progressively more acidic.
- **Endosomal Escape:** The decrease in pH causes the protonation of the ionizable CL1 lipid, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the encapsulated mRNA or siRNA into the cytoplasm.

## Performance Data: mRNA and siRNA Delivery

Preclinical studies have demonstrated the versatility and potency of the Genevant CL1 LNP platform for both mRNA and siRNA applications.

### siRNA Delivery: Gene Silencing

In a study comparing the in vivo efficacy of various ionizable lipids, LNPs formulated with CL1 (Lipid 10) demonstrated significantly greater silencing of the transthyretin (TTR) gene in mice compared to LNPs formulated with the benchmark lipid DLin-MC3-DMA.<sup>[1][2]</sup>

Parameter	Genevant CL1 (Lipid 10) LNP	DLin-MC3-DMA LNP
Target Gene	Transthyretin (TTR)	Transthyretin (TTR)
Dose	0.01 mg/kg (IV)	0.01 mg/kg (IV)
TTR mRNA Knockdown	>95%	~80%

Table 1: Comparative in vivo TTR gene silencing in mice 48 hours post-intravenous administration. Data interpretation based on graphical representation from Lam et al. (2023).[2]

## mRNA Delivery: Protein Expression

The CL1 LNP platform has also been shown to be highly effective for the delivery of mRNA, leading to robust protein expression. In comparative studies, CL1 LNPs demonstrated superior liver delivery of enhanced Green Fluorescent Protein (eGFP) mRNA compared to other established ionizable lipids.[1][2]

Parameter	Genevant CL1 (Lipid 10) LNP	SM-102 LNP	ALC-0315 LNP	DLin-MC3-DMA LNP
mRNA Payload	eGFP	eGFP	eGFP	eGFP
Dose	1 mg/kg (IV)	1 mg/kg (IV)	1 mg/kg (IV)	1 mg/kg (IV)
Liver eGFP Expression (ng/mg tissue)	~2500	~1500	~1000	~500

Table 2:  
Comparative in  
vivo eGFP  
expression in  
mouse liver 24  
hours post-  
intravenous  
administration.  
Data  
interpretation  
based on  
graphical  
representation  
from Lam et al.  
(2023).[2]

## mRNA Vaccine Application: Immunogenicity

In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular administration of CL1 (Lipid 10)-formulated mRNA elicited comparable or superior antibody titers to LNP compositions utilizing the clinically approved lipids SM-102 and ALC-0315.[1][2]

Dose (µg)	Genevant CL1 (Lipid 10) LNP	SM-102 LNP	ALC-0315 LNP
0.2	$\sim 1 \times 10^5$	$\sim 5 \times 10^4$	$\sim 1 \times 10^5$
1.0	$\sim 5 \times 10^5$	$\sim 1 \times 10^5$	$\sim 5 \times 10^5$
5.0	$\sim 1 \times 10^6$	$\sim 2 \times 10^5$	$\sim 1 \times 10^6$

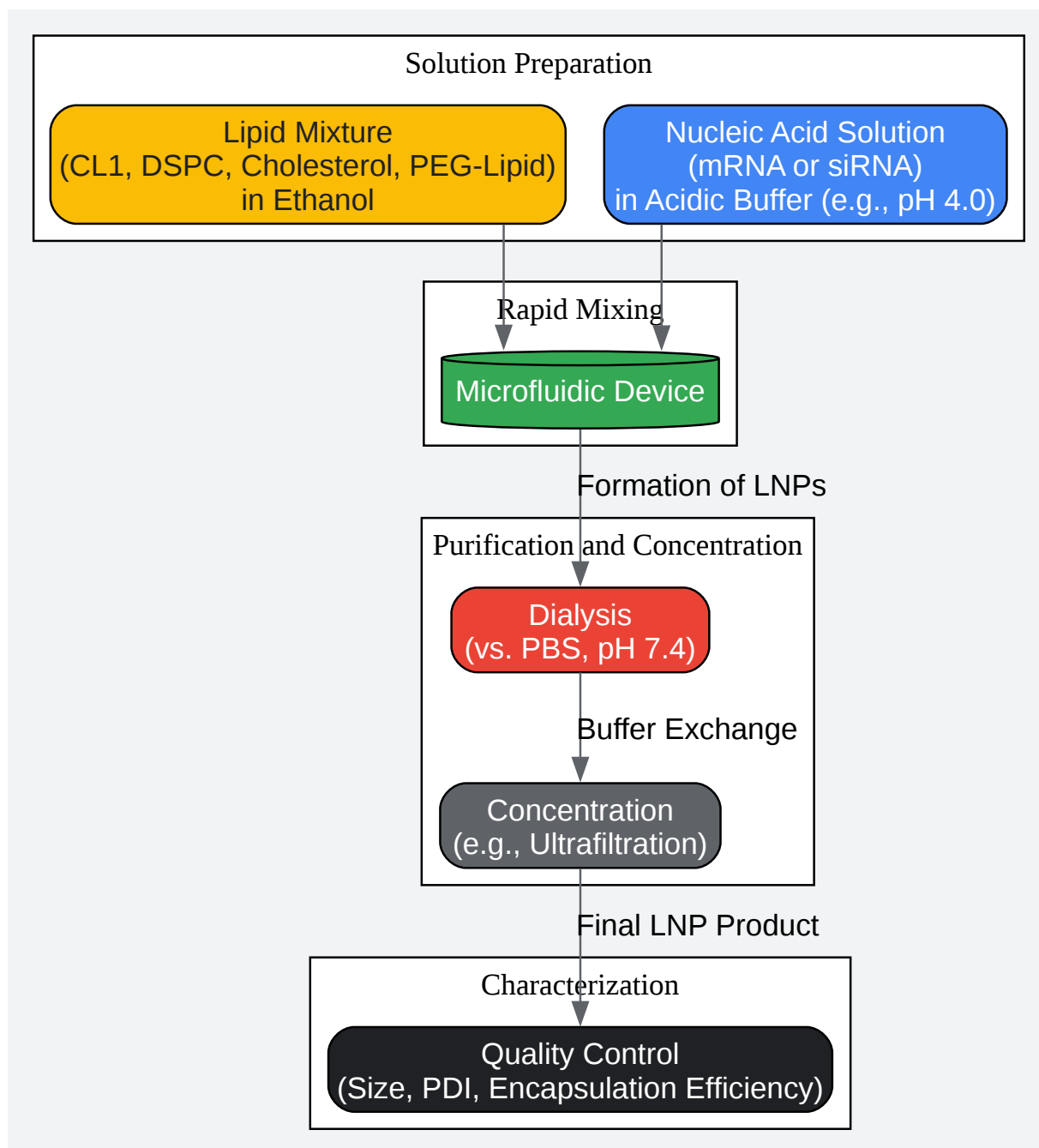
Table 3: Comparative anti-HA IgG antibody titers in mice 28 days after initial intramuscular immunization. Data interpretation based on graphical representation from Lam et al. (2023).[4]

## Experimental Protocols

The following sections detail the methodologies for key experiments involving the Genevant CL1 LNP platform.

### LNP Formulation Workflow

The formulation of CL1 LNPs typically involves a rapid mixing process, such as microfluidic mixing, to ensure the formation of uniform and monodisperse nanoparticles.



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